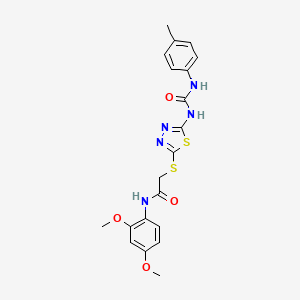
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S2 and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antiproliferative Activities
Research has shown that thiadiazole derivatives exhibit significant anticancer and antiproliferative activities. For instance, 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives have been synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), displaying cytotoxic effects against various cancer cell lines including HT-29, A431, and PC3 (Toolabi et al., 2022). Similarly, derivatives synthesized from N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamides showed potent cytotoxic results against breast cancer compared to other derivatives, highlighting the significant role these compounds play in anticancer research (Abu-Melha, 2021).
Urease Inhibition
Thiadiazole derivatives have been found to inhibit urease activity, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, a process relevant in various medical and agricultural applications. Studies have indicated that compounds like N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant urease inhibitory activity, surpassing that of standard inhibitors. Molecular docking studies suggested that H-bonding with the enzyme plays a crucial role in this inhibition (Gull et al., 2016).
Antimicrobial Activities
Compounds featuring the 1,3,4-thiadiazole moiety have demonstrated antimicrobial efficacy against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents. Synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole has led to the identification of compounds with notable antibacterial and antifungal activities (Tamer & Qassir, 2019).
Molecular Modeling and Drug Design
The structural complexity of thiadiazole derivatives allows for extensive molecular modeling and drug design applications. These compounds serve as valuable tools in understanding drug-receptor interactions, helping to design more effective therapeutic agents with specific biological targets. β-lactam derivatives incorporating 1,3,4-thiadiazole and 1,3,4-oxadiazole structures have been analyzed for their antiurease activity, demonstrating the usefulness of computational chemistry in enhancing the pharmacological profiles of these compounds (Mermer et al., 2020).
Optoelectronic Properties
Thiazole-based compounds also find applications in material science, particularly in the development of conducting polymers with specific optoelectronic properties. The synthesis and characterization of thiazole-containing monomers for electrochemical polymerization highlight the potential of these compounds in creating materials with desirable optical and electronic characteristics (Camurlu & Guven, 2015).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)21-18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWKQUAUJOTUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

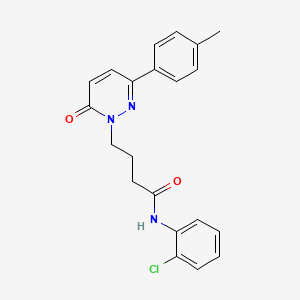
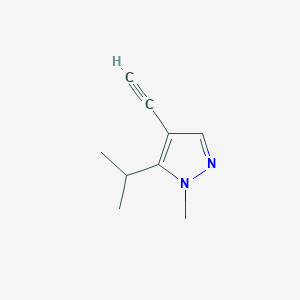

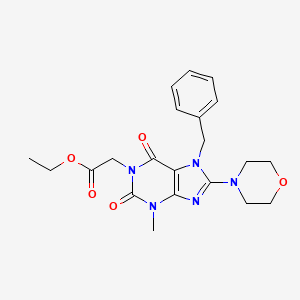
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)
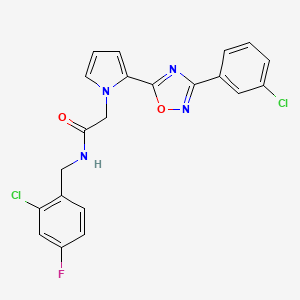
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
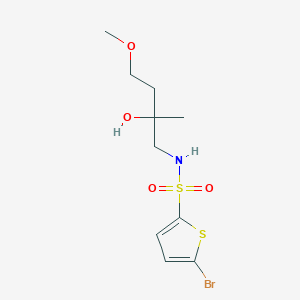
![dimethyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B2563346.png)
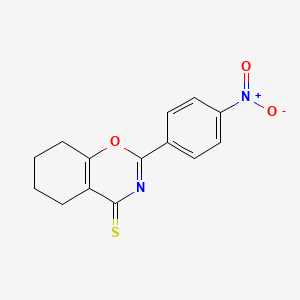
![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)
